4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol is a chemical compound with the molecular formula C₁₂H₂₅NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclohexyl group substituted with two methyl groups at positions 3 and 5, an amino group, and a butanol chain. It is used primarily for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol typically involves the reaction of 3,5-dimethylcyclohexylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems. The amino and hydroxyl groups may play a role in its binding to receptors or enzymes, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol: Similar structure but with the hydroxyl group at a different position.
4-[(3,5-Dimethylcyclohexyl)amino]pentan-2-ol: Similar structure but with an additional carbon in the chain.
3,5-Dimethylcyclohexylamine: Lacks the butanol chain, making it a simpler analog.
Uniqueness
4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This combination of features may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H25NO |
---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
4-[(3,5-dimethylcyclohexyl)amino]butan-2-ol |
InChI |
InChI=1S/C12H25NO/c1-9-6-10(2)8-12(7-9)13-5-4-11(3)14/h9-14H,4-8H2,1-3H3 |
InChI Key |
VCRMJIHTRUEYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NCCC(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.